(r)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of automated synthesis equipment to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired product and the scale of production .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of ®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways within the body. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride
- Tert-butyl 4-butyl-2-methylpiperazine-1-carboxylate
Uniqueness
®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is unique due to its specific structural features and the presence of the benzyl group, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
benzyl (2R)-2-methylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPQNIUAWYRGJF-RFVHGSKJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661413 |
Source
|
Record name | Benzyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217848-48-0 |
Source
|
Record name | Benzyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.